Mechanism-Based Differentiation: PAM vs. Orthosteric Agonist—Choline Potency Shift Quantified
JNJ-1930942 enhances choline-evoked α7 nAChR responses by increasing choline potency >10-fold without directly activating the receptor, in contrast to orthosteric agonists such as PNU-282987 and GTS-21, which produce direct receptor activation followed by rapid desensitization. This PAM mechanism preserves the spatiotemporal fidelity of endogenous cholinergic signaling, whereas agonists bypass physiological regulation [1].
| Evidence Dimension | Choline potency shift (fold-increase in apparent potency) |
|---|---|
| Target Compound Data | >10-fold increase in choline potency |
| Comparator Or Baseline | Baseline: choline alone (no PAM); Comparator class: orthosteric α7 agonists (e.g., PNU-282987) |
| Quantified Difference | >10× leftward shift in choline concentration-response curve vs. no shift with agonist alone; agonists produce direct activation with EC₅₀ values in nanomolar range but induce rapid desensitization |
| Conditions | GH4C1 cell line expressing cloned human α7 nAChR; intracellular Ca²⁺ flux assay and whole-cell patch-clamp electrophysiology |
Why This Matters
The >10-fold choline potency enhancement without intrinsic agonist activity enables study of α7 receptor modulation under physiologically relevant cholinergic tone, whereas orthosteric agonists preclude such investigation due to receptor desensitization confounds.
- [1] Dinklo T, Shaban H, Thuring JW, et al. Characterization of 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (JNJ-1930942), a novel positive allosteric modulator of the α7 nicotinic acetylcholine receptor. J Pharmacol Exp Ther. 2011;336(2):560-574. doi:10.1124/jpet.110.173245 View Source
